[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol
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Overview
Description
[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol: is a synthetic organic compound with a complex structure that includes a pyrimidine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,6-diethylpyrimidine, the pyrimidine ring is synthesized through a series of condensation reactions.
Formation of the Piperidine Ring: The piperidine ring is then formed by cyclization of an appropriate intermediate, such as 3-ethylpiperidine.
Coupling Reaction: The pyrimidine and piperidine rings are coupled together using a suitable coupling reagent, such as a Grignard reagent or a lithium reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Various alcohol derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
[1-(2,6-Diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol: can be compared with similar compounds such as:
[1-(2,6-Dimethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol: Differing by the presence of methyl groups instead of ethyl groups.
[1-(2,6-Diethylpyrimidin-4-yl)-3-methylpiperidin-3-yl]methanol: Differing by the presence of a methyl group on the piperidine ring.
These comparisons highlight the unique structural features and potential differences in biological activity and chemical reactivity.
Properties
IUPAC Name |
[1-(2,6-diethylpyrimidin-4-yl)-3-ethylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-4-13-10-15(18-14(5-2)17-13)19-9-7-8-16(6-3,11-19)12-20/h10,20H,4-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVXTQZBYUVGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)CC)N2CCCC(C2)(CC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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